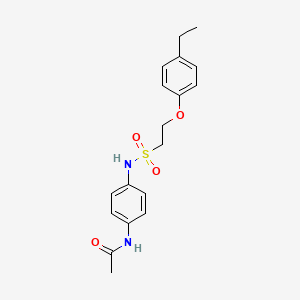
N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an ethylphenoxy group and an ethylsulfonamido group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and industrial applications.
作用机制
Target of Action
The primary target of N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By inhibiting DHFR, this compound can disrupt the growth and proliferation of cells .
Mode of Action
This compound interacts with DHFR by binding to its active sites . This binding interaction inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides .
Biochemical Pathways
The inhibition of DHFR by this compound affects the folate pathway, which is essential for the synthesis of nucleotides . This disruption leads to a decrease in the availability of nucleotides, thereby inhibiting DNA replication and cell growth .
Result of Action
The result of this compound’s action is the inhibition of cell growth and proliferation . This is achieved by disrupting the synthesis of nucleotides, which are essential for DNA replication . The compound has shown significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-ethylphenoxyethyl bromide: The 4-ethylphenol is then reacted with ethylene dibromide to form 4-ethylphenoxyethyl bromide.
Synthesis of 4-ethylphenoxyethylsulfonamide: The 4-ethylphenoxyethyl bromide is reacted with sodium sulfite to form the sulfonamide intermediate.
Coupling with 4-aminophenylacetamide: Finally, the sulfonamide intermediate is coupled with 4-aminophenylacetamide under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-ethylphenoxyacetic acid.
Reduction: Formation of N-(4-(2-(4-ethylphenoxy)ethylamino)phenyl)acetamide.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
科学研究应用
N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities. It is often used as a lead compound for the development of new drugs.
Biological Research: Researchers investigate its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
Uniqueness
N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide is unique due to the presence of the ethylphenoxy group, which can influence its pharmacokinetic properties and enhance its biological activity. This structural feature distinguishes it from other sulfonamide derivatives and may contribute to its specific therapeutic potential.
属性
IUPAC Name |
N-[4-[2-(4-ethylphenoxy)ethylsulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-15-4-10-18(11-5-15)24-12-13-25(22,23)20-17-8-6-16(7-9-17)19-14(2)21/h4-11,20H,3,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJIGGCETHCWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
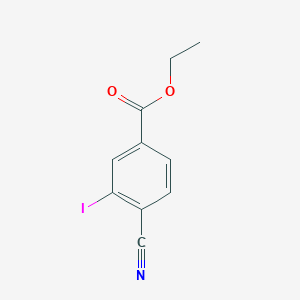
![3-[benzyl(methyl)amino]-6-methyl-4H-thiochromen-4-one](/img/structure/B2701007.png)
![2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2701009.png)
![2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2701010.png)
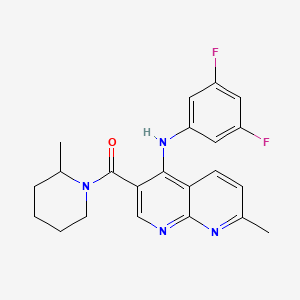
![1-Azaspiro[4.6]undecan-4-ol](/img/structure/B2701014.png)
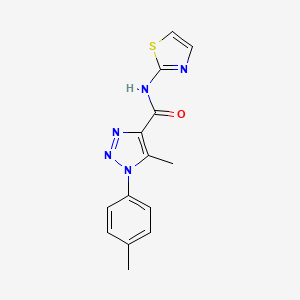
![5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2701018.png)
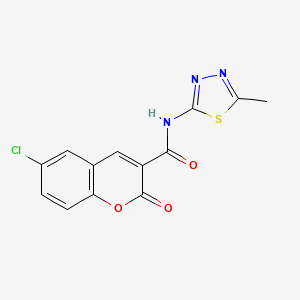
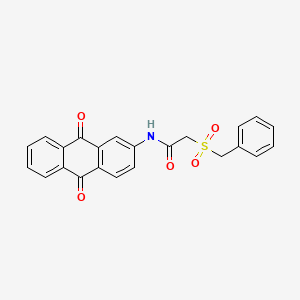
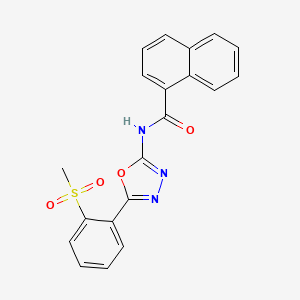
![6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2701022.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2701026.png)
![(E)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2701028.png)
